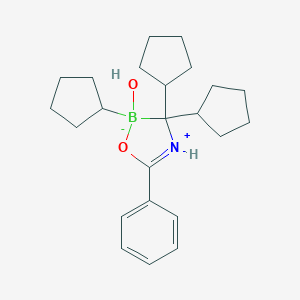
4,4,5-tricyclopentyl-5-hydroxy-2-phenyl-3H,4H-5-borataoxazol-1-ium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4,5-tricyclopentyl-5-hydroxy-2-phenyl-3H,4H-5-borataoxazol-1-ium is a complex organic compound with the molecular formula C23H34BNO2 and a molecular weight of 367.3 g/mol This compound is characterized by its unique structure, which includes tricyclopentyl, hydroxy, phenyl, oxa, azonia, and boranuidacyclopentene groups
Méthodes De Préparation
The synthesis of 4,4,5-tricyclopentyl-5-hydroxy-2-phenyl-3H,4H-5-borataoxazol-1-ium involves multiple steps, typically starting with the preparation of the tricyclopentyl and phenyl precursors. These precursors undergo a series of reactions, including cyclization, hydroxylation, and boronation, under controlled conditions to form the final compound. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Analyse Des Réactions Chimiques
4,4,5-tricyclopentyl-5-hydroxy-2-phenyl-3H,4H-5-borataoxazol-1-ium can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Addition: Addition reactions can occur at the double bonds present in the compound, often using reagents like hydrogen or halogens.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
4,4,5-tricyclopentyl-5-hydroxy-2-phenyl-3H,4H-5-borataoxazol-1-ium has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecular structures.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for various diseases.
Industry: The compound may be used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 4,4,5-tricyclopentyl-5-hydroxy-2-phenyl-3H,4H-5-borataoxazol-1-ium involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, such as its role in chemical reactions or its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
4,4,5-tricyclopentyl-5-hydroxy-2-phenyl-3H,4H-5-borataoxazol-1-ium can be compared with other similar compounds, such as:
2,3,3-Tricyclopentyl-2-hydroxy-5-phenyl-1-oxa-4-azonia-2-boranuidacyclopent-3-ene: Similar structure but with a different position of the double bond.
2,3,3-Tricyclopentyl-2-hydroxy-5-phenyl-1-oxa-4-azonia-2-boranuidacyclopent-5-ene: Another isomer with a different position of the double bond.
2,3,3-Tricyclopentyl-2-hydroxy-5-phenyl-1-oxa-4-azonia-2-boranuidacyclopent-6-ene: Yet another isomer with a different position of the double bond.
The uniqueness of this compound lies in its specific structure and the resulting chemical properties, which may offer distinct advantages in various applications.
Propriétés
Formule moléculaire |
C23H34BNO2 |
|---|---|
Poids moléculaire |
367.3g/mol |
Nom IUPAC |
2,3,3-tricyclopentyl-2-hydroxy-5-phenyl-1-oxa-4-azonia-2-boranuidacyclopent-4-ene |
InChI |
InChI=1S/C23H33BNO2/c26-24(21-16-8-9-17-21)23(19-12-4-5-13-19,20-14-6-7-15-20)25-22(27-24)18-10-2-1-3-11-18/h1-3,10-11,19-21,26H,4-9,12-17H2/q-1/p+1 |
Clé InChI |
JLSHGKVYETYXDQ-UHFFFAOYSA-O |
SMILES |
[B-]1(C([NH+]=C(O1)C2=CC=CC=C2)(C3CCCC3)C4CCCC4)(C5CCCC5)O |
SMILES canonique |
[B-]1(C([NH+]=C(O1)C2=CC=CC=C2)(C3CCCC3)C4CCCC4)(C5CCCC5)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















